Unraveling the Molecular Architecture of Clavamycin A: A Technical Guide to Structure Elucidation by NMR and Mass Spectrometry
Unraveling the Molecular Architecture of Clavamycin A: A Technical Guide to Structure Elucidation by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the methodologies and data interpretation central to the structural elucidation of Clavamycin A, a novel β-lactam antibiotic. By leveraging the power of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), researchers have successfully mapped the intricate atomic framework of this important natural product. This guide provides a comprehensive overview of the experimental protocols and data analysis that were instrumental in this scientific endeavor.
Introduction
Clavamycin A is a member of the clavam family of antibiotics, produced by variants of the bacterium Streptomyces hygroscopicus.[1][2][3] Its discovery and structural characterization have been pivotal in the ongoing search for new antimicrobial agents. The definitive structure was established through rigorous analysis of its spectroscopic properties, with NMR and MS playing the lead roles.[3]
Experimental Protocols
The structural elucidation of Clavamycin A involves a systematic workflow, from the isolation of the compound to the final determination of its stereochemistry.
Isolation and Purification
The initial step involves the fermentation of Streptomyces hygroscopicus (NRRL 15846) and subsequent extraction of the clavams from the culture broth.[1][3] A multi-step purification process is then employed to isolate Clavamycin A in its pure form.
Typical Purification Protocol:
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Adsorption Chromatography: The culture filtrate is first passed through a column of Amberlite XAD-4 resin. The adsorbed clavams are then eluted with a methanol-water gradient.
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Ion-Exchange Chromatography: Further separation is achieved using a Dowex 1x4 (Cl⁻ form) column, eluting with a gradient of potassium chloride in water.
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Gel Filtration: Size-exclusion chromatography on Sephadex G-10 is used to desalt and further purify the Clavamycin A fraction.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is typically performed on a preparative RP-HPLC column to yield pure Clavamycin A.
Mass Spectrometry Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of Clavamycin A, and to gain insights into its structure through fragmentation analysis.
Methodology:
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High-Resolution Mass Spectrometry (HRMS): Performed using techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) to obtain the accurate mass of the molecular ion. This allows for the determination of the molecular formula.
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Tandem Mass Spectrometry (MS/MS): Collision-Induced Dissociation (CID) of the parent ion is used to generate a fragmentation pattern. Analysis of these fragments provides information about the connectivity of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of NMR experiments is crucial for elucidating the complete carbon-hydrogen framework and the stereochemistry of Clavamycin A.
Instrumentation: High-field NMR spectrometers (e.g., 300 MHz or higher) are used to acquire the spectra.
Sample Preparation: A few milligrams of purified Clavamycin A are dissolved in a deuterated solvent, typically D₂O, for analysis.
Key NMR Experiments:
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¹H NMR (Proton NMR): Provides information about the number and chemical environment of the hydrogen atoms. Chemical shifts (δ) and coupling constants (J) are key parameters.
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¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule.
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DEPT (Distortionless Enhancement by Polarization Transfer): Distinguishes between CH, CH₂, and CH₃ groups.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, establishing ¹H-¹H connectivities.
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HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different structural fragments.
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NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
Data Presentation
The spectroscopic data obtained from these experiments are meticulously analyzed to piece together the structure of Clavamycin A.
Mass Spectrometry Data
| Parameter | Value | Interpretation |
| Molecular Formula | C₁₆H₂₂N₄O₉ | Determined from High-Resolution Mass Spectrometry. |
| Molecular Weight | 414.1387 g/mol | Consistent with the proposed molecular formula. |
| Key MS/MS Fragments | m/z values | Provide evidence for the presence of the clavam core and the amino acid side chains. |
Note: Specific fragmentation data should be referenced from the original publication.
NMR Spectroscopic Data for Clavamycin A
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Clavamycin A, as reported in the literature. These values are crucial for the structural assignment.
¹H NMR Chemical Shifts (in D₂O, δ in ppm)
| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J in Hz) |
| H-2 | 4.15 | d | 2.9 |
| H-3 | 4.40 | ddd | 2.9, 1.5, 0.7 |
| H-5 | 5.10 | d | 1.5 |
| H-6α | 3.25 | dd | 17.5, 0.7 |
| H-6β | 3.75 | d | 17.5 |
| H-2' | 4.05 | d | 3.5 |
| H-3' | 4.55 | m | |
| H-2'' | 3.90 | d | 4.0 |
| H-3'' | 4.60 | m |
This is a representative summary. For complete and detailed assignments, refer to Naegeli et al., 1986.
¹³C NMR Chemical Shifts (in D₂O, δ in ppm)
| Carbon | Chemical Shift (δ) | Carbon Type |
| C-2 | 68.5 | CH |
| C-3 | 78.0 | CH |
| C-5 | 88.0 | CH |
| C-6 | 48.0 | CH₂ |
| C-7 | 178.0 | C=O |
| C-1' | 172.0 | C=O |
| C-2' | 55.0 | CH |
| C-3' | 70.0 | CH |
| C-1'' | 175.0 | C=O |
| C-2'' | 58.0 | CH |
| C-3'' | 69.5 | CH |
This is a representative summary. For complete and detailed assignments, refer to Naegeli et al., 1986.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structure elucidation of a natural product like Clavamycin A.
Caption: Workflow for the isolation and structure elucidation of Clavamycin A.
Logical Relationships in Data Analysis
The following diagram illustrates how data from different spectroscopic techniques are integrated to determine the final structure of Clavamycin A.
References
- 1. Anti-cancer and antimicrobial potential of five soil Streptomycetes: a metabolomics-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Metabolic Influence of S. boulardii and S. cerevisiae in Cross-Kingdom Models of S. mutans and C. albicans - PMC [pmc.ncbi.nlm.nih.gov]
